4-Bromo-8-methoxyquinoline

説明

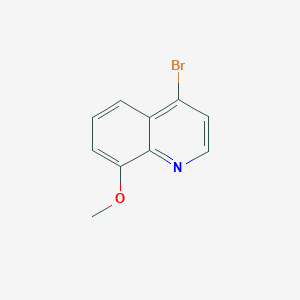

Structure

3D Structure

特性

IUPAC Name |

4-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCUNVSNCQDTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568411 | |

| Record name | 4-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-31-5 | |

| Record name | 4-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-8-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-8-methoxyquinoline (CAS No. 103028-31-5), a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, detailed spectroscopic profile, logical synthetic pathways, and key reactivity patterns. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and strategic utilization of this versatile chemical building block. Particular emphasis is placed on the causality behind its reactivity and its potential as a precursor in the development of advanced molecular probes and pharmaceutical agents.

Core Physicochemical & Structural Properties

This compound is an organic compound featuring a quinoline bicyclic aromatic system.[1] The molecule is substituted with a bromine atom at the 4-position and a methoxy group at the 8-position, which collectively define its unique electronic and steric characteristics.[1] It typically presents as a pale yellow to gray solid and is soluble in common organic solvents.[1][2]

Crystallographic studies have revealed that the non-hydrogen atoms of the this compound molecule are essentially coplanar.[3] In its crystalline state, molecules are linked through weak intermolecular C-H⋯π(arene) interactions, forming one-dimensional chains.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103028-31-5 | [2][4][5] |

| Molecular Formula | C₁₀H₈BrNO | [1][3][4][6] |

| Molecular Weight | 238.08 g/mol | [2][4][5][6] |

| IUPAC Name | This compound | [6] |

| Appearance | Pale yellow to brownish/gray solid | [1][2] |

| Melting Point | 98 - 102 °C | [2] |

| Boiling Point | 336.9 ± 22.0 °C (Predicted) | [2] |

| Monoisotopic Mass | 236.97893 Da | [6][7] |

| SMILES | COC1=CC=CC2=C(C=CN=C21)Br | [4][6] |

| InChI Key | ZTCUNVSNCQDTQR-UHFFFAOYSA-N | [6] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for ensuring the purity and identity of any research compound. The following sections detail the expected spectroscopic data for this compound, providing a benchmark for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Predicted, CDCl₃, 400 MHz):

-

The proton at the C2 position is expected to appear as a doublet of doublets (dd) furthest downfield, around δ 8.9-9.0 ppm, due to its proximity to the heterocyclic nitrogen.

-

The proton at C3 will be a doublet coupled to the C2 proton, likely appearing around δ 7.4-7.6 ppm.

-

The aromatic protons on the methoxy-substituted ring (H5, H6, H7) will exhibit distinct splitting patterns. We predict H5 to be a doublet around δ 7.3-7.5 ppm, H7 as a doublet around δ 6.9-7.1 ppm, and H6 as a triplet or doublet of doublets between them.

-

The methoxy group (-OCH₃) protons will present as a sharp singlet, anticipated around δ 4.0-4.1 ppm.[8]

-

-

¹³C-NMR (Predicted, CDCl₃, 101 MHz):

-

The spectrum is expected to show 10 distinct carbon signals.

-

Quaternary carbons, including C4 (bearing the bromine), C8 (bearing the methoxy group), and the two bridgehead carbons, will be identifiable. The C-Br carbon (C4) is expected around δ 120-125 ppm, while the C-O carbon (C8) will be significantly downfield, around δ 155 ppm.[9]

-

The methoxy carbon (-OCH₃) should appear as a distinct signal around δ 56 ppm.[9]

-

The remaining CH carbons of the quinoline core will resonate in the aromatic region (δ 108-150 ppm).

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The bromine atom imparts a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

Table 2: Predicted m/z for Common Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 236.9784 |

| [M+H]⁺ | 237.9862 |

| [M+Na]⁺ | 259.9682 |

| [M-H]⁻ | 235.9717 |

| Source: PubChemLite[7] |

Synthesis and Reaction Chemistry

The synthesis of this compound requires a strategic approach, as direct electrophilic bromination of the 8-methoxyquinoline precursor is known to yield the 5-bromo isomer due to the directing effects of the methoxy group and the quinoline nitrogen.[8] Therefore, alternative strategies must be employed.

Proposed Synthetic Workflow

A modern and effective approach involves a cascade cyclization reaction, which constructs the 4-bromoquinoline core directly. This method offers high regioselectivity, which is otherwise difficult to achieve.

Protocol: TMSBr-Promoted Cascade Cyclization This protocol is adapted from methodologies developed for the synthesis of 4-bromo quinolines from ortho-propynol phenyl azides.[10]

-

Reactant Preparation: An appropriately substituted ortho-propynol phenyl azide is prepared via standard organic chemistry techniques.

-

Cascade Reaction: The azide precursor is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).

-

Initiation: Trimethylsilyl bromide (TMSBr) is added to the solution. TMSBr acts as an acid-promoter, initiating the cascade.

-

Cyclization & Aromatization: The reaction proceeds through a 6-endo-trig cyclization, followed by the extrusion of nitrogen gas (N₂) to form the stable, aromatized 4-bromoquinoline ring system.

-

Workup & Purification: The reaction is quenched, and the crude product is purified using flash column chromatography on silica gel to yield the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Derivatization

The chemical utility of this compound stems from its two primary functional handles: the bromo group at C4 and the methoxy group at C8.

-

C4-Position (Bromo Group): The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, making it a valuable intermediate.[1][11] Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

-

C8-Position (Methoxy Group): The methoxy group can be cleaved using strong acids like HBr or reagents such as BBr₃ to yield the corresponding 8-hydroxyquinoline derivative. This transformation is significant because 8-hydroxyquinolines are renowned chelating agents and possess a broad spectrum of biological activities.[3]

Caption: Key derivatization pathways for this compound.

Applications in Research and Development

Quinoline scaffolds are privileged structures in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[8][11][12] this compound serves as a key precursor in this field.

-

Medicinal Chemistry: Its ability to undergo diverse cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) by building libraries of novel 4-substituted quinolines. The bromine atom itself can enhance biological activity or modulate pharmacokinetic properties.[13]

-

Radiopharmaceutical Development: The compound has been identified as a potential precursor for developing radiohalogenated 8-hydroxyquinoline derivatives for use as imaging agents in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[3] These agents are being investigated for imaging amyloid plaques in Alzheimer's disease and matrix metalloproteinases in tumors.[3]

-

Materials Science: The inherent quinoline core suggests potential fluorescent properties, making its derivatives candidates for investigation in organic light-emitting diodes (OLEDs) and chemical sensors.[1]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. This compound is classified as hazardous and requires careful management.

-

GHS Hazard Classification:

-

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fine particles.[14]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

-

First Aid (Ingestion): If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][15]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

-

Conclusion

This compound is a strategically important building block with well-defined chemical properties. Its value lies not only in its intrinsic structure but in its capacity for controlled, high-yield derivatization. The reactivity of the C4-bromo position enables extensive functionalization via modern cross-coupling chemistry, while the C8-methoxy group provides a latent handle for accessing the biologically significant 8-hydroxyquinoline scaffold. A thorough understanding of its spectroscopic signature, logical synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced functional materials.

References

- This compound | C10H8BrNO | CID 15112546. (n.d.). PubChem.

- CAS 103028-31-5 | this compound | MFCD08063209. (n.d.). Hoffman Fine Chemicals.

- This compound | 103028-31-5 | C10H8BrNO. (n.d.). Appchem.

- Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1117. [Link]

- Supporting Information For - The Royal Society of Chemistry. (2023). The Royal Society of Chemistry.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). PMC - NIH.

- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (2019). ResearchGate.

- Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET - 5-Bromo-8-methoxyquinoline. (2024). Fisher Scientific.

- This compound (C10H8BrNO). (n.d.). PubChemLite.

- 4-Bromo-8-methoxy-quinoline. (2008). PubMed.

- Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. (1995). Marcel Dekker, Inc.

- Functionality elaboration of 4-bromo-quinolines. (2019). ResearchGate.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.

Sources

- 1. CAS 103028-31-5: this compound | CymitQuimica [cymitquimica.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H8BrNO | CID 15112546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 8. acgpubs.org [acgpubs.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-8-methoxyquinoline

This guide provides a comprehensive overview of the physical, chemical, and structural properties of 4-Bromo-8-methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated heterocyclic compounds as versatile intermediates in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The specific substitution of a bromine atom at the 4-position and a methoxy group at the 8-position endows this compound with unique reactivity and makes it a valuable building block for the synthesis of more complex molecules.[5] Its utility is particularly noted in the development of radiopharmaceuticals for PET and SPECT imaging and as a precursor to potential anticancer agents.[6]

Section 1: Core Physical and Chemical Properties

A precise understanding of the physical properties of a compound is fundamental for its application in experimental settings, influencing everything from solvent selection to reaction setup and purification strategies. This compound is typically a gray or pale yellow to brownish solid at room temperature.[7]

Below is a summary of its key physical and chemical identifiers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 103028-31-5 | [7][8][9] |

| Molecular Formula | C₁₀H₈BrNO | [7][8][9] |

| Molecular Weight | 238.08 g/mol | [7][8] |

| Appearance | Gray to pale yellow/brownish solid | [7] |

| Melting Point | 98 - 102 °C | [7] |

| Boiling Point | 336.9 ± 22.0 °C (Predicted) | [7] |

| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents. | |

| Refractive Index | 1.64 (Predicted) | [7] |

The presence of the aromatic quinoline core, the polar methoxy group, and the halogen atom results in solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate, which is a critical consideration for its use in synthesis and chromatography.

Caption: Structure of this compound.

Section 2: Structural Elucidation and Spectroscopic Profile

Characterization of this compound relies on a suite of analytical techniques that confirm its identity and purity. The interplay between these methods provides a complete picture of the molecule's structure.

Crystal Structure Analysis

Single-crystal X-ray diffraction has provided definitive proof of the structure of this compound.[6][8] The key findings from the crystallographic data reveal:

-

Planarity: The molecule is essentially planar, a common feature of fused aromatic ring systems which can facilitate π-π stacking interactions in certain contexts.[6]

-

Crystal System: It crystallizes in the orthorhombic system.[6]

-

Intermolecular Forces: In the solid state, the molecules are linked into one-dimensional chains by weak C—H⋯π(arene) interactions.[6][10]

These structural details are invaluable for computational modeling and understanding how the molecule might interact with biological targets.

Spectroscopic Data

While a full experimental spectrum is lot-specific, the expected spectroscopic data provides a reliable fingerprint for identification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The chemical shifts and coupling constants are influenced by the positions of the bromo and methoxy substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methoxy group. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and anisotropic effects.

-

Mass Spectrometry: In mass spectrometry, this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The expected monoisotopic mass is 236.97893 Da.[8]

Caption: Key techniques for structural validation.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity imparted by its functional groups.

-

The C4-Bromine Atom: The bromine at the 4-position is the primary site of reactivity. It is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.[11] This allows for the introduction of a wide variety of substituents (e.g., aryl, alkyl, cyano, amino groups), making it a versatile precursor for creating libraries of quinoline derivatives.[12][13]

-

Causality: The electron-withdrawing nature of the adjacent ring nitrogen atom activates the C4 position towards nucleophilic attack, facilitating these transformations.

-

-

The Methoxy Group: The electron-donating methoxy group at the 8-position influences the electronic properties of the benzene portion of the quinoline ring system, modulating the overall reactivity and physical properties such as solubility.[1]

Caption: Synthetic transformations of the title compound.

Section 4: Synthesis and Purification Protocol

Rationale for Synthesis

While several methods exist for quinoline synthesis, a common laboratory-scale approach to this compound involves the bromination of a suitable precursor. A plausible route is the direct bromination of 8-methoxyquinoline. However, electrophilic bromination of 8-methoxyquinoline tends to occur at the 5-position.[14] Therefore, a more targeted synthesis often starts with a 4-hydroxyquinoline derivative, where the hydroxyl group can be converted to the bromide.[15] For example, using a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) on 4-hydroxy-8-methoxyquinoline.[16]

Example Purification Protocol: Column Chromatography

This protocol is a self-validating system as the separation is monitored in real-time and fractions are analyzed to ensure purity.

-

Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal volume of dichloromethane and adding the silica. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

-

Expertise Insight: This dry-loading technique prevents band broadening and improves resolution compared to liquid-loading a large volume of crude material.

-

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1). The chosen eluent should give a retention factor (Rf) of ~0.2-0.3 for the target compound in preliminary Thin Layer Chromatography (TLC) analysis.

-

Loading and Elution: Carefully add the prepared slurry of crude product to the top of the packed column. Begin elution with the selected solvent system, maintaining a constant flow rate.

-

Fraction Collection: Collect fractions in an organized manner. Monitor the elution process by TLC, spotting aliquots from each fraction.

-

Trustworthiness: TLC analysis of each fraction against a reference spot of the starting material and the crude mixture validates that the desired compound is being isolated.

-

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

-

Final Analysis: Confirm the purity and identity of the final product using the analytical methods described in Section 2 (NMR, MS).

Section 5: Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting.[7]

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1).[8]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[7]

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Handle only in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[7]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through a licensed disposal company.

Conclusion

This compound is a synthetically valuable intermediate characterized by its solid physical state, well-defined crystalline structure, and versatile reactivity. The bromine atom at the C4 position provides a reliable site for functionalization via cross-coupling and substitution reactions, making it an important precursor in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its physical properties, spectroscopic profile, and safety requirements is essential for its effective and safe utilization in research and development.

References

- Vasdev, N., et al. (2008). 4-Bromo-8-methoxy-quinoline. Acta Crystallographica Section E: Structure Reports Online, 64(6).

- Al-Ostoot, F.H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28).

- Hoffman Fine Chemicals (n.d.). CAS 103028-31-5: this compound.

- Ghuge, P.D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).

- Wiley-VCH (2007). Supporting Information.

- PubChem (n.d.). This compound. National Center for Biotechnology Information.

- Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(23).

- ResearchGate (n.d.). A few quinoline derivatives in clinical use.

- Markiewicz, J.T., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 20(9).

- PubMed (2008). 4-Bromo-8-methoxy-quinoline.

- Beilstein Journals (n.d.). Supporting Information for Visible-light-induced mono-bromination of arenes with BrCCl₃.

- ResearchGate (n.d.). ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4).

- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.

- The Royal Society of Chemistry (n.d.). Supporting Information.

- PubChemLite (n.d.). This compound (C10H8BrNO).

- ResearchGate (n.d.). Our strategy for the construction of 4-bromo quinolines and its applications.

- PubChem (n.d.). 4-Amino-3-bromo-8-methoxyquinoline. National Center for Biotechnology Information.

- Google Patents (2018). A kind of synthetic method of the bromo-quinoline of 4-.

- Beilstein Journals (n.d.). Supplementary Information.

- Organic Chemistry Portal (n.d.). Synthesis of 4-quinolones.

- ResearchGate (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. This compound | C10H8BrNO | CID 15112546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 4-Bromo-8-methoxy-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acgpubs.org [acgpubs.org]

- 15. 4-Bromoquinoline | 3964-04-3 [chemicalbook.com]

- 16. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-8-methoxyquinoline (CAS: 103028-31-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-8-methoxyquinoline (CAS: 103028-31-5), a key heterocyclic building block in medicinal chemistry and diagnostic research. The document details the compound's chemical and physical properties, provides a validated synthetic pathway, outlines its complete spectroscopic characterization, and discusses its significant applications, particularly as a precursor in the development of radiopharmaceuticals for neurodegenerative disease imaging. This guide is intended to serve as a crucial resource for scientists engaged in organic synthesis and drug discovery, offering field-proven insights and detailed experimental protocols to ensure the effective and safe utilization of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a halogenated quinoline derivative that has garnered significant interest in the scientific community. Its structure, featuring a quinoline core with a methoxy group at the 8-position and a bromine atom at the 4-position, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules[1]. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds[2].

The strategic placement of the bromine atom at the 4-position offers a reactive handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This versatility allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug design. Furthermore, the 8-methoxy group influences the electronic properties and lipophilicity of the molecule, which can be critical for modulating biological activity and pharmacokinetic profiles.

A particularly significant application of this compound is its role as a precursor for the synthesis of radiohalogenated 8-hydroxyquinoline derivatives. These derivatives are being investigated as imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), with a specific focus on visualizing extracellular glial deposition of amyloid plaque protein in Alzheimer's disease[2]. The ability to replace the bromine atom with a positron-emitting isotope, such as fluorine-18, is a key feature that underscores the importance of this compound in the development of novel diagnostic tools for neurodegenerative disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. The compound is typically a pale yellow to brownish solid and is soluble in common organic solvents[1].

| Property | Value | Source |

| CAS Number | 103028-31-5 | [1][3][4] |

| Molecular Formula | C₁₀H₈BrNO | [1][3][4] |

| Molecular Weight | 238.08 g/mol | |

| Physical State | Solid | |

| Color | Pale yellow to brownish | [1] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | COc1cccc2c(Br)ccnc12 | [1] |

| InChI | 1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound requires a strategic approach to ensure the regioselective introduction of the bromine atom at the 4-position of the 8-methoxyquinoline core. Direct bromination of 8-methoxyquinoline is known to yield the 5-bromo isomer, making it an unsuitable method. A more reliable and validated pathway involves a two-step sequence starting from 8-methoxyquinolin-4-amine, proceeding through a Sandmeyer reaction.

Synthetic Pathway Overview

The synthesis is logically divided into two primary stages: the formation of a diazonium salt from the precursor amine, followed by the copper(I) bromide-mediated displacement of the diazonium group. This classic transformation provides a robust and reproducible method for the introduction of a bromine atom onto the quinoline ring.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

-

8-Methoxyquinolin-4-amine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Part A: Diazotization of 8-Methoxyquinolin-4-amine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 8-Methoxyquinolin-4-amine in 48% hydrobromic acid at room temperature.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and cool it to 0 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Cool the copper(I) bromide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the pure compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following data represents the expected spectroscopic characteristics of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The aromatic protons of the quinoline ring system will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methoxy group will present as a singlet at approximately δ 4.0 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 | d | ~4.5 |

| H-3 | ~7.5 | d | ~4.5 |

| H-5 | ~7.7 | d | ~8.0 |

| H-6 | ~7.4 | t | ~8.0 |

| H-7 | ~7.1 | d | ~8.0 |

| OCH₃ | ~4.0 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the range of δ 110-155 ppm, while the methoxy carbon will appear further upfield.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~125 |

| C-4a | ~148 |

| C-5 | ~118 |

| C-6 | ~128 |

| C-7 | ~115 |

| C-8 | ~155 |

| C-8a | ~140 |

| OCH₃ | ~56 |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

| Ion | m/z | Relative Abundance |

| [M]⁺ (⁷⁹Br) | 237 | ~100% |

| [M+2]⁺ (⁸¹Br) | 239 | ~98% |

Fragmentation Pattern: The primary fragmentation pathway is expected to involve the loss of a bromine radical, followed by the loss of a methyl radical from the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic, OCH₃) | 2950-2850 | Medium |

| C=C, C=N (aromatic) | 1600-1450 | Strong |

| C-O (ether) | 1250-1050 | Strong |

| C-Br | 700-500 | Medium |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 4-position of the electron-deficient pyridine ring of the quinoline system. This makes it susceptible to a variety of synthetic transformations, establishing its role as a versatile building block.

Nucleophilic Aromatic Substitution

The C-Br bond at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the displacement of the bromide ion by a range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse array of 4-substituted 8-methoxyquinoline derivatives.

Caption: Key synthetic transformations of this compound.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups at the 4-position, further expanding the chemical space accessible from this starting material.

Application in PET and SPECT Imaging

The primary and most impactful application of this compound is in the development of radiopharmaceuticals for PET and SPECT imaging of Alzheimer's disease[2]. The underlying principle is the conversion of this compound into an 8-hydroxyquinoline derivative that can be labeled with a positron-emitting radionuclide.

Rationale for Use as a Radiotracer Precursor

-

Chelation of Metal Ions: 8-Hydroxyquinoline derivatives are known to be effective chelators of metal ions such as Cu²⁺ and Zn²⁺, which are implicated in the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease.

-

Blood-Brain Barrier Permeability: The lipophilic nature of the quinoline core allows for the design of molecules that can cross the blood-brain barrier and reach their target in the brain.

-

Site for Radiohalogenation: The bromine atom at the 4-position provides a specific site for radiohalogenation reactions. This allows for the efficient and regioselective incorporation of a radioisotope, such as fluorine-18, which is a widely used positron emitter in PET imaging. The C-Br bond can be readily converted to a C-¹⁸F bond through nucleophilic substitution.

The resulting ¹⁸F-labeled 8-hydroxyquinoline derivatives can then be administered to patients, and their distribution in the brain can be monitored by PET imaging to visualize the location and density of amyloid plaques. This provides a powerful, non-invasive tool for the early diagnosis and monitoring of Alzheimer's disease progression.

Safety and Handling

This compound is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed. Causes serious eye damage[3].

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[3].

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in drug discovery and diagnostic research. Its versatile reactivity, stemming from the presence of the 4-bromo substituent, allows for the synthesis of a wide range of derivatives. The most prominent application lies in its use as a precursor for PET and SPECT imaging agents for Alzheimer's disease, highlighting its value in the development of advanced diagnostic tools. This technical guide provides the essential information for researchers to effectively synthesize, characterize, and utilize this key building block in their scientific endeavors.

References

- Appchem. (n.d.). This compound | 103028-31-5.

- PubChem. (n.d.). This compound.

- Sandmeyer Reaction. In Wikipedia.

- Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–698.

- RTI International. (n.d.). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials.

- Royal Society of Chemistry. (n.d.). Supporting Information For: Visible-light-induced mono-bromination of arenes with BrCCl3.

- Royal Society of Chemistry. (n.d.). Supporting Information For: An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Wiley-VCH. (2007). Supporting Information.

- Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1117.

Sources

An In-depth Technical Guide to 4-Bromo-8-methoxyquinoline: Molecular Structure, Synthesis, and Applications

For Distribution Among Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its role as a versatile scaffold in the development of novel therapeutic and diagnostic agents.

Core Molecular Structure and Physicochemical Properties

This compound possesses a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 4-position and a methoxy group at the 8-position.[1] This specific arrangement of substituents imparts unique electronic and steric properties that govern its reactivity and biological activity.

The bromine atom at the C4 position significantly influences the molecule's reactivity, rendering this position susceptible to various cross-coupling and nucleophilic substitution reactions.[1] The methoxy group at the C8 position, an electron-donating group, modulates the electron density of the quinoline ring system and can influence the molecule's solubility and binding interactions with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [2][3] |

| Molecular Weight | 238.08 g/mol | [2][3] |

| CAS Number | 103028-31-5 | [3] |

| Appearance | Pale yellow to brownish solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Melting Point | 98 - 102 °C | |

| IUPAC Name | This compound | |

| SMILES | COc1cccc2c(ccnc12)Br | [1] |

| InChI | InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | [1] |

Crystallographic Analysis

Single-crystal X-ray crystallography has revealed that the non-hydrogen atoms of this compound are essentially coplanar.[2] The crystal structure is characterized by weak intermolecular C—H···π(arene) interactions, which link the molecules into one-dimensional chains.[2]

Table 2: Crystal Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| a | 5.1615(1) Å | [2] |

| b | 12.1337(6) Å | [2] |

| c | 14.2436(7) Å | [2] |

| V | 892.05(6) ų | [2] |

| Z | 4 | [2] |

Synthesis of this compound

An alternative and more direct route to 4-bromoquinolines involves the use of 4-hydroxyquinolines as precursors. A well-established method is the treatment of a 4-hydroxyquinoline with a brominating agent such as phosphorus oxybromide (POBr₃).

A novel approach for the synthesis of 4-bromoquinoline derivatives utilizes o-propargyl phenyl azide as a starting material.[5] This method involves a reaction with TMSBr or HBr in an organic solvent, offering mild reaction conditions and high yields.[5]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from 8-methoxyquinolin-4-ol. This approach is based on established methodologies for the conversion of 4-hydroxyquinolines to 4-bromoquinolines.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not widely published, data from closely related isomers and derivatives provide a strong basis for predicting its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl protons of the methoxy group. Based on the analysis of related compounds like 5-bromo-8-methoxyquinoline, the aromatic protons will appear in the range of δ 6.8-8.9 ppm, with coupling constants characteristic of the quinoline ring system.[4] The singlet for the methoxy protons is anticipated around δ 4.0 ppm.[4]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon of the methoxy group should appear around δ 56 ppm.[4]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 (d) | 150 - 152 |

| H-3 | 7.5 - 7.7 (d) | 122 - 124 |

| C-4 | - | 120 - 122 |

| H-5 | 7.6 - 7.8 (d) | 128 - 130 |

| H-6 | 7.4 - 7.6 (t) | 120 - 122 |

| H-7 | 6.9 - 7.1 (d) | 108 - 110 |

| C-8 | - | 154 - 156 |

| C-8a | - | 140 - 142 |

| C-4a | - | 145 - 147 |

| OCH₃ | 3.9 - 4.1 (s) | 56 - 58 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1500-1600 cm⁻¹

-

C-O stretching (methoxy): ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Due to the presence of a bromine atom, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by 2 m/z units. The predicted monoisotopic mass of this compound is 236.97893 Da.[6]

Chemical Reactivity and Synthetic Utility

The presence of the bromine atom at the 4-position makes this compound a valuable building block for further molecular elaboration. It readily participates in various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and 4-bromoquinolines are excellent substrates for this reaction.[7][8] This reaction typically involves the palladium-catalyzed coupling of the bromoquinoline with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[9] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the quinoline core, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the quinoline nitrogen atom activates the 4-position towards nucleophilic aromatic substitution, particularly when further activated by other electron-withdrawing groups. The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Applications in Drug Discovery and Molecular Imaging

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous quinoline-containing compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[4] this compound serves as a key intermediate in the synthesis of biologically active molecules.

Precursor for PET and SPECT Radiopharmaceuticals

A significant application of this compound is its use as a precursor for the synthesis of radiohalogenated 8-hydroxyquinoline derivatives for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[2] These imaging agents are being developed to visualize processes such as the deposition of amyloid plaques in Alzheimer's disease and the activity of matrix metalloproteinases in tumors.[2] The bromine atom can be replaced with a positron-emitting radionuclide, such as ¹⁸F or ⁷⁶Br, to generate the desired imaging probe.

Scaffold for Anticancer Agents

Derivatives of 8-methoxyquinoline have shown promise as anticancer agents.[10] The ability to functionalize the 4-position of this compound through reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships and the optimization of anticancer potency.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

General Handling Precautions:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemists. Its well-defined molecular structure and predictable reactivity at the 4-position make it an ideal starting material for the synthesis of a wide array of functionalized quinoline derivatives. The demonstrated utility of this scaffold in the development of PET imaging agents and its potential in the discovery of new therapeutic agents underscore its importance in modern chemical and biomedical research. This guide has provided a comprehensive overview of its key characteristics to aid researchers in its effective and safe utilization.

References

- Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. (2008). 4-Bromo-8-methoxy-quinoline. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1117. [Link]

- Hoffman Fine Chemicals. (n.d.). This compound.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3865. [Link]

- Xiao, Q., et al. (2018). A kind of synthetic method of the bromo- quinoline of 4-.

- PubChemLite. (n.d.). This compound (C10H8BrNO).

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Mohamed, M. S., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 565-573.

- The Royal Society of Chemistry. (2023).

- Beilstein Journals. (n.d.). Supplementary Information: One-pot synthesis of 2,4-disubstituted phenols via a formal [4 + 2] cycloaddition of in situ generated vinylketenes with 2-alkynyl-1,3-dicarbonyl compounds.

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

- 1. CAS 103028-31-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. acgpubs.org [acgpubs.org]

- 5. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-8-methoxyquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This molecule serves as a key precursor for various applications, including the development of radiolabeled imaging agents for positron emission tomography (PET) and single photon emission computed tomography (SPECT).[1] This document emphasizes a logical, field-proven synthetic strategy, detailing the causality behind experimental choices, providing step-by-step protocols, and exploring alternative routes. The primary focus is on a robust two-step sequence commencing from 2-methoxyaniline, proceeding through the key intermediate 8-methoxyquinolin-4-ol.

Chapter 1: Retrosynthetic Analysis and Strategic Synthesis Design

The Challenge of Regioselectivity

A primary consideration in the synthesis of substituted quinolines is directing incoming electrophiles to the desired position. A seemingly straightforward approach to this compound would be the direct electrophilic bromination of the readily available precursor, 8-methoxyquinoline. However, this strategy is fundamentally flawed due to the electronic nature of the quinoline ring system. The methoxy group at the C8 position is a strong electron-donating group, activating the benzene ring portion of the scaffold towards electrophilic substitution. As an ortho, para-director, it preferentially directs incoming electrophiles to the C5 and C7 positions. Experimental evidence confirms that the direct bromination of 8-methoxyquinoline with molecular bromine yields 5-bromo-8-methoxyquinoline as the sole or major product.[2] This inherent regioselectivity renders direct bromination an unviable route for obtaining the C4-substituted isomer.

A Viable Retrosynthetic Strategy

To overcome the challenge of regioselectivity, a more strategic approach is required. The most logical and widely applicable strategy involves installing a functional group at the C4 position that can be readily converted to a bromide. The hydroxyl group is an ideal candidate, making 8-methoxyquinolin-4-ol the pivotal intermediate. This intermediate can be synthesized by building the quinoline core from a suitably substituted aniline precursor. The subsequent conversion of the 4-hydroxyl group to a 4-bromo group is a well-established transformation.

This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic analysis for this compound.

This strategy is superior because it builds the desired substitution pattern into the heterocyclic core from the outset, avoiding problematic regiochemical issues.

Chapter 2: The Core Pathway: Synthesis via 8-Methoxyquinolin-4-ol

This chapter details the recommended two-stage synthetic sequence, which offers high reliability and good overall yields.

Stage 1: Synthesis of 8-Methoxyquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and classical method for constructing the 4-hydroxyquinoline (quinolin-4-one) scaffold.[3][4] The process begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5]

Reaction Scheme:

Caption: Workflow for the Gould-Jacobs synthesis of the key intermediate.

Causality and Experimental Insight: The initial reaction is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of the malonate derivative. The subsequent cyclization is a thermally driven intramolecular reaction. The choice of a high-boiling point solvent, such as Dowtherm A or diphenyl ether, is critical. These solvents provide the necessary high temperatures (typically >250 °C) to overcome the activation energy for the ring-closing step while maintaining a liquid phase.[4] Using a high-boiling solvent also helps to drive the reaction to completion by facilitating the removal of ethanol byproduct.

Experimental Protocol: Synthesis of 8-Methoxyquinolin-4-ol

-

Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during this step.

-

Cyclization: To a separate flask containing a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of aniline) preheated to 250 °C, add the crude intermediate adduct from the previous step dropwise via an addition funnel.

-

Reaction Maintenance: Maintain the reaction temperature at 250-260 °C for 30-60 minutes after the addition is complete. The cyclization is typically rapid at this temperature.

-

Workup: Allow the reaction mixture to cool to below 100 °C. Carefully add a hydrocarbon solvent such as hexane or heptane to precipitate the product.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product, 8-methoxyquinolin-4-ol, is typically obtained as a solid and can be used in the next step with or without further purification.

| Reagent | Molar Eq. | Purpose |

| 2-Methoxyaniline | 1.0 | Starting aniline |

| Diethyl 2-(ethoxymethylene)malonate | 1.05 | Malonate component |

| Dowtherm A / Diphenyl ether | Solvent | High-temperature medium for cyclization |

| Hexane / Heptane | Solvent | Used for product precipitation and washing |

Stage 2: Halogenation of 8-Methoxyquinolin-4-ol

The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is an efficient transformation. The hydroxyl group, existing in tautomeric equilibrium with its quinolin-4-one form, is a poor leaving group. Therefore, it must be activated. Reagents like phosphorus tribromide (PBr₃) or phosphoryl bromide (POBr₃) are highly effective for this purpose.[6][7] They convert the hydroxyl into an excellent leaving group (a phosphate or phosphite ester), which is then readily displaced by a bromide ion.

Reaction Mechanism Insight: The reaction with PBr₃ in a polar aprotic solvent like DMF proceeds readily. The DMF is not merely a solvent but can participate in the formation of a Vilsmeier-Haack type reagent, which may facilitate the reaction.

Experimental Protocol: Synthesis of this compound [6]

-

Reaction Setup: To a stirred solution of 8-methoxyquinolin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃, 1.0-1.2 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon). The addition should be performed carefully, as the reaction can be exothermic.

-

Reaction: Stir the resulting suspension at room temperature for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze any remaining phosphorus halides.

-

Basification: Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 8-10.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a solid.

| Reagent | Molar Eq. | Purpose |

| 8-Methoxyquinolin-4-ol | 1.0 | Substrate |

| Phosphorus Tribromide (PBr₃) | 1.0 - 1.2 | Brominating Agent |

| Anhydrous DMF | Solvent | Reaction Medium |

| Ice / Water | - | Quenching |

| Saturated NaHCO₃ (aq) | - | Neutralization |

| Ethyl Acetate | Solvent | Extraction |

Chapter 3: Alternative Synthetic Route: The Sandmeyer Reaction

An alternative, albeit more circuitous, pathway to this compound involves the Sandmeyer reaction. This powerful transformation converts an aryl amine into an aryl halide via an intermediate diazonium salt.[8][9] This route would require the synthesis of 4-amino-8-methoxyquinoline as a key precursor.

Theoretical Pathway:

Caption: Theoretical workflow for the Sandmeyer reaction route.

Mechanism and Rationale: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8]

-

Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., NaNO₂) in a strong acid (HBr) at low temperatures (0-5 °C) to form a diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group.

-

Halogenation: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from the now Cu(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.

Comparative Analysis: While elegant, the Sandmeyer route is often less practical than the Gould-Jacobs pathway for this specific target molecule. The synthesis of the required 4-amino-8-methoxyquinoline precursor can be challenging and may involve multiple steps with potentially harsh conditions (e.g., nitration followed by reduction). Therefore, the Gould-Jacobs approach is recommended for its efficiency and more readily available starting materials.

Chapter 4: Purification and Characterization

The final product, this compound, is a solid at room temperature.[1]

-

Purification: The primary method for purification is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or dichloromethane in methanol.[6] Recrystallization from a suitable solvent system can also be employed for further purification.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.

Expected Characterization Data: [1][10]

-

Molecular Formula: C₁₀H₈BrNO

-

Molecular Weight: 238.08 g/mol

-

Appearance: Off-white or pale yellow solid.

-

NMR Spectroscopy (¹H and ¹³C): The proton NMR will show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The carbon NMR will show 10 distinct signals corresponding to the carbon atoms of the scaffold.

-

Mass Spectrometry (MS): Will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at [M]+ and [M+2]+ in an approximate 1:1 ratio.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process. This strategy circumvents the regiochemical challenges associated with direct bromination of 8-methoxyquinoline. The core of this recommended pathway is the Gould-Jacobs reaction to construct the 8-methoxyquinolin-4-ol intermediate, followed by a robust halogenation using phosphorus tribromide. This approach provides a clear, scalable, and scientifically sound method for researchers and drug development professionals to access this important chemical building block.

References

- Gould–Jacobs reaction. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]

- Supporting Information For. The Royal Society of Chemistry. Accessed January 8, 2026. [Link]

- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Accessed January 8, 2026. [Link]

- Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. Published online 2024. Accessed January 8, 2026. [Link]

- Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. Accessed January 8, 2026. [Link]

- Stupak, J., Dymek, B., Pisarski, B., & Senczyna, B. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2022;27(19):6663. [Link]

- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. 2015;2(4). [Link]

- Sandmeyer reaction. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]

- Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. This compound. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 6):o1117. [Link]

- How does the medium affect the bromination of 3- and 4-hydroxyquinolines? ResearchGate. Published 2017. Accessed January 8, 2026. [Link]

- General scheme of the Gould–Jacobs quinoline synthesis.

- Llovera, L., González, T., Lopez, S. E., & de Delgado, G. D. 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 10):o2082. [Link]

- This compound (C10H8BrNO). PubChemLite. Accessed January 8, 2026. [Link]

- 4-Bromo-8-methoxy-quinoline. PubMed. Accessed January 8, 2026. [Link]

- Ökten, S., Karadeniz, H., & Çakmak, O. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Navarrete-Vazquez, G., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. 2020;25(22):5326. [Link]

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Accessed January 8, 2026. [Link]

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Accessed January 8, 2026. [Link]

- Adewole, E. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. 2024. [Link]

- Kaur, N. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2021;18:3335-3367. [Link]

- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.

- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

- A kind of synthetic method of the bromo- quinoline of 4-.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2019;24(19):3593. [Link]

Sources

- 1. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 4-Bromo-8-methoxyquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-8-methoxyquinoline, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core aspects of its synthesis, detailed characterization, and strategic applications, with a particular focus on its role as a precursor for advanced imaging agents.

Introduction: The Strategic Importance of this compound

This compound is a substituted quinoline derivative characterized by a bicyclic aromatic system containing a nitrogen atom, with a bromine atom at the 4-position and a methoxy group at the 8-position.[1] This specific substitution pattern imbues the molecule with unique chemical properties that are highly valuable in the synthesis of complex organic molecules. The quinoline core itself is a well-established scaffold in medicinal chemistry, forming the basis for numerous pharmaceuticals.[1]

The presence of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of more elaborate molecular architectures. The methoxy group at the 8-position, on the other hand, modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

First reported in 1957, this compound has gained prominence as a crucial precursor in the development of radiolabeled compounds for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[1] These imaging techniques are indispensable tools in modern medicine for diagnosing and monitoring a wide range of diseases, including cancer and neurodegenerative disorders.

Synthesis of this compound: A Regioselective Approach

The synthesis of this compound requires a regioselective approach to ensure the bromine atom is introduced at the desired 4-position of the quinoline ring. Direct bromination of 8-methoxyquinoline is not a viable strategy as it preferentially yields the 5-bromo isomer due to the directing effects of the methoxy group and the quinoline nitrogen. Therefore, a multi-step synthesis involving a Sandmeyer reaction is the preferred and more controlled method.

The logical synthetic pathway commences with the preparation of 4-amino-8-methoxyquinoline, followed by its conversion to the target 4-bromo derivative via a diazotization and subsequent displacement reaction.

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 4-Amino-8-methoxyquinoline (Precursor)

A detailed, validated protocol for the synthesis of 4-amino-8-methoxyquinoline from 8-methoxyquinoline is a prerequisite. This typically involves a nitration step to introduce a nitro group at the 4-position, followed by a reduction of the nitro group to an amine. Standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid) followed by reduction with agents like iron in acidic medium or catalytic hydrogenation are commonly employed.

Step 3: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a wide array of functional groups, including halogens.[2][3]

Protocol:

-

Diazotization:

-

Suspend 4-Amino-8-methoxyquinoline (1.0 eq) in a solution of 48% hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) to a pH of approximately 8-9.

-

The crude product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Structural Elucidation and Characterization

The unambiguous identification and characterization of this compound are crucial for its use in further synthetic applications. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Crystallographic Data

Single-crystal X-ray crystallography provides definitive proof of the molecular structure and packing in the solid state. The crystal structure of this compound has been determined and reveals that the non-hydrogen atoms of the molecule are essentially coplanar.[1] In the crystal lattice, molecules are linked by weak intermolecular C-H···π(arene) interactions, forming one-dimensional chains.[1]